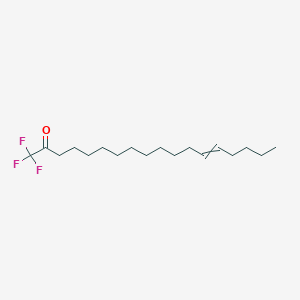
1,1,1-Trifluorooctadec-13-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluorooctadec-13-en-2-one: is an organofluorine compound characterized by the presence of three fluorine atoms attached to the first carbon of an octadec-13-en-2-one backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluorooctadec-13-en-2-one typically involves the introduction of trifluoromethyl groups into an octadec-13-en-2-one precursor. One common method is the reaction of octadec-13-en-2-one with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure safety and consistency. The process generally includes steps such as purification and distillation to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluorooctadec-13-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Aplicaciones Científicas De Investigación
1,1,1-Trifluorooctadec-13-en-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into various molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluorooctadec-13-en-2-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, affecting their function and activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert specific effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoroacetone: Another organofluorine compound with similar trifluoromethyl groups but a different backbone structure.
1,1,1-Trifluoroacetylacetone: Contains both trifluoromethyl and acetyl groups, used in similar applications.
Uniqueness
1,1,1-Trifluorooctadec-13-en-2-one is unique due to its long carbon chain and the presence of a double bond, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Propiedades
Número CAS |
166812-75-5 |
|---|---|
Fórmula molecular |
C18H31F3O |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1,1,1-trifluorooctadec-13-en-2-one |
InChI |
InChI=1S/C18H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22)18(19,20)21/h5-6H,2-4,7-16H2,1H3 |
Clave InChI |
CMVYUUYNWUMURT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCCCCCCCCC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


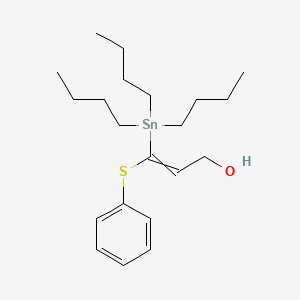
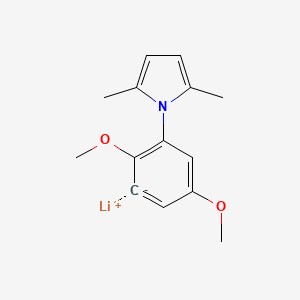
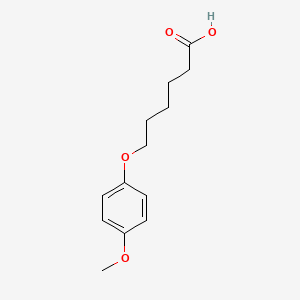
![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
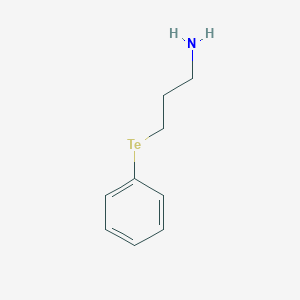

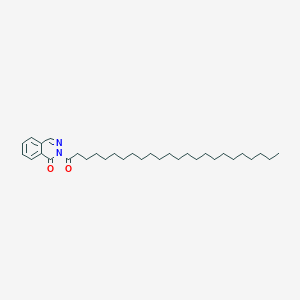
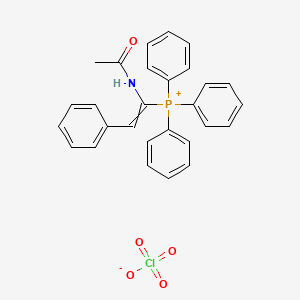

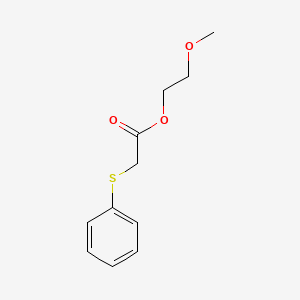
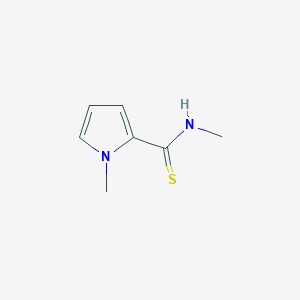
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
methyl carbonate](/img/structure/B14270203.png)
